molecular formula C12H15BrN2O2 B2628336 tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1375302-76-3

tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No. B2628336
CAS RN: 1375302-76-3
M. Wt: 299.168
InChI Key: FNHMWUZWVPZOOH-UHFFFAOYSA-N
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Description

“tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C12H15BrN2O2 . It is also known by its CAS number 1375302-76-3 . The compound is an off-white solid and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.164 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 367.2±42.0 °C at 760 mmHg . The compound is an off-white solid .

Scientific Research Applications

Synthesis and Structural Analysis

The tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate compound has been involved in the synthesis and characterization of various complex chemical structures. For example, it was used in the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds were characterized through spectroscopic methods and X-ray crystallographic analysis. Interestingly, compound 2a, one of the Schiff base compounds, was found to crystallize in the monoclinic space group and displayed intramolecular hydrogen bonding, contributing to the molecular stability. This highlights the compound's potential in the formation of complex structures with specific crystalline properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Transformations and Reactions

The compound has also been instrumental in studying chemical reactions and transformations. For instance, it was involved in cascade reactions leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This reaction showcased the compound's reactivity and ability to participate in complex chemical processes, providing valuable insights into reaction mechanisms and the synthesis of novel chemical entities (Ivanov, 2020).

Role in Asymmetric Synthesis and Intermediate Formation

Moreover, tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate played a crucial role in the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. The synthesis process involved several steps, including the addition of vinylmagnesium bromide and subsequent reduction, showcasing the compound's versatility in the formation of complex organic structures (Pei-qiang, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMWUZWVPZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

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